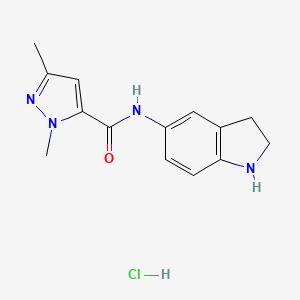![molecular formula C16H21NO2 B7639406 [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone, also known as MMAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MMAM belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone is its high potency against cancer cells. This makes it a promising candidate for the development of new antitumor agents. However, this compound has also been shown to exhibit some cytotoxicity against normal cells, which can limit its potential applications.
List of
Zukünftige Richtungen
1. Development of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone-based compounds with improved potency and selectivity against cancer cells.
2. Investigation of the mechanism of action of this compound and its derivatives.
3. Evaluation of the toxicity and pharmacokinetic properties of this compound in animal models.
4. Screening of this compound and its derivatives against a wider range of cancer cell lines.
5. Investigation of the potential applications of this compound in other areas of medicinal chemistry, such as antimicrobial and anti-inflammatory agents.
Synthesemethoden
The synthesis of [3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone involves a series of chemical reactions that are carried out in a laboratory setting. One of the commonly used methods for the synthesis of this compound involves the reaction of 3-methylbenzylamine with oxalyl chloride to form the corresponding acyl chloride intermediate. The intermediate is then reacted with (R)-3-hydroxytetrahydrofuran to form this compound.
Wissenschaftliche Forschungsanwendungen
[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. One of the major areas of research has been the development of this compound-based compounds as potential antitumor agents. Studies have shown that this compound exhibits significant cytotoxicity against a wide range of cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
IUPAC Name |
[3-[(3-methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-3-2-4-13(7-12)8-14-9-17(10-14)16(18)15-5-6-19-11-15/h2-4,7,14-15H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZCGLFHWWCVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CN(C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)

![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
